Cas no 2248666-06-8 ((5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride)

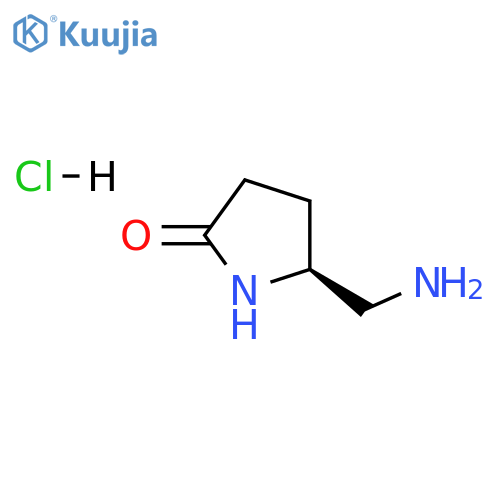

2248666-06-8 structure

商品名:(5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride

(5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride 化学的及び物理的性質

名前と識別子

-

- (S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride

- (S)-5-Aminomethyl-pyrrolidin-2-one hydrochloride

- (5S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride

- (5S)-5-(aminomethyl)pyrrolidin-2-one HCl

- (5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride

- YPD66606

- P18547

- A929967

- (S)-5-(Aminomethyl)-2-pyrrolidinone Hydrochloride

- EN300-297937

- MFCD26954831

- SCHEMBL20540318

- 2248666-06-8

- BS-43256

- (S)-5-(aminomethyl)pyrrolidin-2-onehydrochloride

- CS-0144990

-

- MDL: MFCD26954831

- インチ: 1S/C5H10N2O.ClH/c6-3-4-1-2-5(8)7-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1

- InChIKey: UJBDBOYWHDPFLK-WCCKRBBISA-N

- ほほえんだ: Cl[H].O=C1C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])N([H])[H])N1[H]

- InChIキー: UJBDBOYWHDPFLK-WCCKRBBISA-N

計算された属性

- せいみつぶんしりょう: 150.0559907g/mol

- どういたいしつりょう: 150.0559907g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 103

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1

(5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBP08052-1-10G |

(5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride |

2248666-06-8 | 97% | 10g |

¥ 5,253.00 | 2023-03-16 | |

| eNovation Chemicals LLC | Y1123645-5g |

(S)-5-Aminomethyl-pyrrolidin-2-one hydrochloride |

2248666-06-8 | 95% | 5g |

$2230 | 2024-07-28 | |

| abcr | AB545853-5g |

(5S)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride; . |

2248666-06-8 | 5g |

€309.90 | 2025-02-09 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0539S-50mg |

(S)-5-Aminomethyl-pyrrolidin-2-one hydrochloride |

2248666-06-8 | 96% | 50mg |

¥918.11 | 2025-01-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBP08052-1-100G |

(5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride |

2248666-06-8 | 97% | 100g |

¥ 26,961.00 | 2023-03-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBP08052-1-250G |

(5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride |

2248666-06-8 | 97% | 250g |

¥ 53,922.00 | 2023-03-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBP08052-1-5G |

(5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride |

2248666-06-8 | 97% | 5g |

¥ 3,135.00 | 2023-03-16 | |

| abcr | AB545853-5 g |

(5S)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride; . |

2248666-06-8 | 5g |

€850.50 | 2023-06-14 | ||

| eNovation Chemicals LLC | Y1123645-100mg |

(S)-5-Aminomethyl-pyrrolidin-2-one hydrochloride |

2248666-06-8 | 95% | 100mg |

$185 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1123645-250mg |

(S)-5-Aminomethyl-pyrrolidin-2-one hydrochloride |

2248666-06-8 | 95% | 250mg |

$240 | 2024-07-28 |

(5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride 関連文献

-

Li-rong Nie,Hang Song,Alula Yohannes,Siwei Liang,Shun Yao RSC Adv. 2018 8 25201

-

Honglan Qi,Chen Wang,Rui Zou,Libo Li Anal. Methods 2011 3 446

-

Sai Kin Chay,Alison V. Keating,Colin James,Abil E. Aliev,Shozeb Haider,Duncan Q. M. Craig RSC Adv. 2018 8 3564

-

M. Otsuka,Y. Maeno,T. Fukami,M. Inoue,T. Tagami,T. Ozeki CrystEngComm 2015 17 7430

-

Honglan Qi,Chen Wang,Rui Zou,Libo Li Anal. Methods 2011 3 446

2248666-06-8 ((5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride) 関連製品

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2248666-06-8)(5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride

清らかである:99%

はかる:100g

価格 ($):1724.0